2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound with the molecular formula C21H20ClNO2.
Preparation Methods
The synthesis of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps starting from commercially available precursors. One common synthetic route begins with the preparation of 4-isobutoxyphenylquinoline, which is then subjected to chlorination to introduce the carbonyl chloride group. The reaction conditions often involve the use of reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the carbonyl chloride group can lead to the formation of corresponding alcohols or hydrocarbons.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular proteins and nucleic acids to exert its effects .
Comparison with Similar Compounds
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride can be compared with other similar compounds such as:
2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride: This compound lacks the methyl group at the 8-position of the quinoline ring, which may affect its reactivity and biological activity.
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-9-7-15(8-10-16)19-11-18(21(22)24)17-6-4-5-14(3)20(17)23-19/h4-11,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHSBRDOFHAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161209 | |
Record name | 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-61-4 | |
Record name | 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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